(2-Bromo-2-methylpropyl)benzene
Overview
Description
(2-Bromo-2-methylpropyl)benzene is an organic compound with the molecular formula C10H13Br. It is also known by other names such as 2-methyl-1-phenyl-2-propyl bromide. This compound features a benzene ring substituted with a 2-bromo-2-methylpropyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Bromo-2-methylpropyl)benzene involves the Friedel-Crafts alkylation of benzene with 2-bromo-2-methylpropane. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of phenyl-2-methylpropanol or phenyl-2-methylpropylamine.
Elimination: Formation of 2-methylpropene.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
(2-Bromo-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-2-methylpropyl)benzene primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce the 2-methylpropyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide (2-Bromo-2-methylpropane): Similar structure but lacks the benzene ring.
Benzyl bromide: Contains a benzene ring but with a different alkyl substituent.
1-Bromo-2-methylpropane: Similar alkyl group but different position of the bromine atom.
Uniqueness
(2-Bromo-2-methylpropyl)benzene is unique due to the presence of both a benzene ring and a 2-bromo-2-methylpropyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2-bromo-2-methylpropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRKIDBKYOGRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513496 | |
Record name | (2-Bromo-2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23264-13-3 | |
Record name | (2-Bromo-2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.